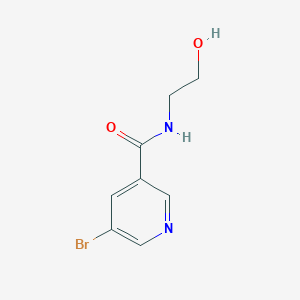
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile" is a multifunctional molecule that is not directly described in the provided papers. However, related compounds with bromo, fluoro, and nitrile functional groups have been synthesized and studied for various applications, including the development of fluorinated pyrimidine N-oxides, fluorogenic reagents for amine detection, and molecular docking studies for potential inhibitory activity against enzymes .
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic addition reactions under solvent-free conditions or through multi-component reactions. For instance, a novel compound with a similar bromo and fluoro-substituted phenyl group was synthesized via nucleophilic addition and characterized by various spectroscopic methods . Another related compound, a fluorinated α-aminonitrile, was synthesized following a 'green protocol' . These methods could potentially be adapted for the synthesis of "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile".
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile" has been determined using techniques such as IR, NMR, MS, and X-ray diffraction. For example, the crystal structure of a related compound was solved by direct methods and refined to a final R-value, indicating the precision of the structural data obtained . Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, have been used to obtain equilibrium geometries and analyze vibrational and NMR spectra .
Chemical Reactions Analysis
Compounds with similar structural motifs have shown reactivity towards various reagents. For instance, a related compound underwent reactions with heterocyclic diazonium salts to furnish corresponding hydrazones, which could undergo further intramolecular cyclization . The reactivity of such molecules is often explained using molecular descriptors and reactivity surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by spectroscopic methods and theoretical studies. The stability of molecules arising from hyper-conjugative interactions and charge delocalization has been analyzed using NBO analysis. HOMO and LUMO analyses have been used to determine charge transfer within the molecules. Additionally, molecular electrostatic potential and hyperpolarizability calculations have been performed to assess the role of these compounds in nonlinear optics . Molecular docking studies have also suggested potential biological activities, such as inhibitory activity against enzymes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQGDFCINOSMOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640005 |
Source


|
| Record name | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
CAS RN |
267880-92-2 |
Source


|
| Record name | 4-Bromo-2-fluoro-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267880-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)








